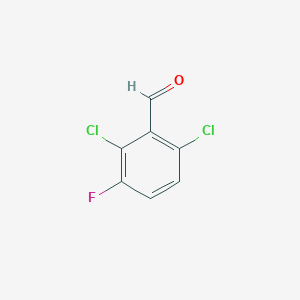

2,6-Dichloro-3-fluorobenzaldehyde

Description

BenchChem offers high-quality 2,6-Dichloro-3-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-3-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSFEXQUIFNMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596737 | |

| Record name | 2,6-Dichloro-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178813-77-9 | |

| Record name | 2,6-Dichloro-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dichloro-3-fluorobenzaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, safety information, and synthetic applications of 2,6-Dichloro-3-fluorobenzaldehyde, a key intermediate in pharmaceutical development.

Core Chemical Properties

2,6-Dichloro-3-fluorobenzaldehyde is a halogenated aromatic aldehyde.[1] Its molecular structure, featuring an aldehyde group ortho to two chlorine atoms and meta to a fluorine atom, makes it a valuable building block in organic synthesis. The physical state of the compound at room temperature is a solid.

| Property | Value | Source(s) |

| CAS Number | 178813-77-9 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO | [1][2] |

| Molecular Weight | 193.00 g/mol | |

| IUPAC Name | 2,6-dichloro-3-fluorobenzaldehyde | [1] |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Safety Information

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]

| Category | Information | Source(s) |

| Signal Word | Warning | |

| GHS Pictograms |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis and Reactivity

2,6-Dichloro-3-fluorobenzaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its preparation can be achieved through various patented methods.

Experimental Protocol: Synthesis from 2,4-dichloro-5-fluorobenzoic acid

This protocol is based on a patented laboratory-scale synthesis method.

Materials:

-

Reaction flask

-

Concentrated sulfuric acid (95%)

-

2,4-dichloro-5-fluorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Ice water

-

TLC analysis equipment (e.g., ethanol/ethyl acetate 1:1)

Procedure:

-

Add 192g of concentrated sulfuric acid and 19.2g of 2,4-dichloro-5-fluorobenzoic acid to the reaction flask.[4]

-

Heat the mixture to 50-55°C and stir until the solid is fully dissolved.[4]

-

Add 19.7g of NBS to the solution in batches.[4]

-

Maintain the temperature and stir for 5 hours, monitoring the reaction's completion using TLC analysis.[4]

-

Once the starting material is consumed, cool the reaction mixture to room temperature.[4]

-

Pour the reaction solution into 600g of ice water, ensuring the system temperature remains below 10°C.[4]

-

The product, 2,6-dichloro-3-fluorobenzaldehyde, can then be isolated through standard workup procedures like extraction and purification.

Applications in Drug Development

A primary application of 2,6-dichloro-3-fluorobenzaldehyde is as a key building block for the synthesis of modern fluoroquinolone antibiotics. These antibiotics are a critical class of synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

References

An In-depth Technical Guide to 2,6-Dichloro-3-fluorobenzaldehyde (CAS 178813-77-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloro-3-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics. This document collates available data on its physicochemical properties, synthesis, and reactivity, offering detailed experimental protocols and visualizations to support research and development efforts.

Core Data Summary

While specific experimental data for some properties of 2,6-dichloro-3-fluorobenzaldehyde are not widely published, the following tables summarize available and predicted information to provide a comprehensive profile of the compound.

Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 178813-77-9 | [1] |

| Molecular Formula | C₇H₃Cl₂FO | [1] |

| Molecular Weight | 193.00 g/mol | [1][2][3] |

| Appearance | Solid | [4] |

| Melting Point | 32-35 °C (for isomer 2-Chloro-6-fluorobenzaldehyde) | [4][5] |

| Boiling Point | 241.2 ± 35.0 °C (Predicted) | |

| Solubility | Soluble in methanol and ethanol; Insoluble in water (for isomer 2-Chloro-6-fluorobenzaldehyde). | [5] |

Spectroscopic Data Summary

| Spectrum | Key Features (Predicted/Inferred) |

| ¹H NMR | Aromatic protons and an aldehyde proton (δ 9.5-10.5 ppm). |

| ¹³C NMR | Carbonyl carbon (δ ~190 ppm), and aromatic carbons. |

| IR Spectroscopy | C=O stretch (~1700 cm⁻¹), aromatic C-H and C=C stretches, C-Cl, and C-F stretches. |

| Mass Spectrometry | Molecular ion peak at m/z 192/194 (due to ³⁵Cl/³⁷Cl isotopes). |

Experimental Protocols

Detailed methodologies for the synthesis of 2,6-dichloro-3-fluorobenzaldehyde are crucial for its application in further chemical synthesis. Below are protocols derived from patent literature and related publications.

Synthesis of 2,6-Dichloro-3-fluorobenzaldehyde

Method 1: From 2,6-Dichloro-3-fluorobenzoic Acid [6]

This method involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.

Step 1: Reduction to 2,6-Dichloro-3-fluorobenzyl alcohol

-

Materials: 2,6-dichloro-3-fluorobenzoic acid, borane dimethyl sulfide complex, tetrahydrofuran (THF, anhydrous).

-

Protocol:

-

In a dry, inert atmosphere, dissolve 2,6-dichloro-3-fluorobenzoic acid in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add borane dimethyl sulfide complex dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 2,6-dichloro-3-fluorobenzyl alcohol by column chromatography.

-

Step 2: Oxidation to 2,6-Dichloro-3-fluorobenzaldehyde [6][7]

-

Materials: 2,6-dichloro-3-fluorobenzyl alcohol, pyridine sulfur trioxide complex, dimethyl sulfoxide (DMSO, anhydrous), triethylamine.

-

Protocol:

-

Dissolve 2,6-dichloro-3-fluorobenzyl alcohol in anhydrous DMSO.

-

Add triethylamine to the solution.

-

Slowly add the pyridine sulfur trioxide complex in portions, maintaining the temperature below 25 °C.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2,6-dichloro-3-fluorobenzaldehyde.

-

Method 2: Halogenation and Hydrolysis of a Toluene Derivative [8]

This industrial-scale synthesis involves the chlorination of a substituted toluene followed by hydrolysis.

-

Materials: 2-chloro-6-fluorotoluene, chlorine gas, iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃), water, alkali solution (e.g., sodium carbonate).

-

Protocol:

-

In a reaction flask equipped for illumination, heat 2-chloro-6-fluorotoluene to 150-180 °C.

-

Introduce chlorine gas under irradiation with a metal halide lamp. Continue until the content of the monochlorinated intermediate is less than 0.5% (monitored by GC).

-

Add the iron-based solid superacid catalyst to the reaction mixture.

-

Slowly add water dropwise over 2-3 hours while maintaining the temperature at 150-180 °C.

-

After the addition is complete, continue to stir at the same temperature for an additional 4 hours.

-

Cool the mixture to 80-100 °C and neutralize with an alkali solution to a pH ≥ 8.

-

Separate the organic layer and purify by reduced pressure distillation to obtain 2,6-dichloro-3-fluorobenzaldehyde.[8]

-

Mandatory Visualizations

The following diagrams, generated using DOT language, illustrate key synthetic pathways and experimental workflows involving 2,6-dichloro-3-fluorobenzaldehyde.

Synthesis of Fluoroquinolones

2,6-Dichloro-3-fluorobenzaldehyde is a key intermediate in the synthesis of advanced fluoroquinolone antibiotics such as finafloxacin.[9][10]

Knoevenagel Condensation Workflow

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction where 2,6-dichloro-3-fluorobenzaldehyde can be a key reactant.[9]

References

- 1. scbt.com [scbt.com]

- 2. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2-クロロ-6-フルオロベンズアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. WO2009093268A1 - Process for the preparation of highly pure prulifloxacin - Google Patents [patents.google.com]

- 9. Portico [access.portico.org]

- 10. Preparation method of 2,6-dichloro-3-fluorobenzaldehyde and preparation method of fluoroquinolones - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 2,6-Dichloro-3-fluorobenzaldehyde: A Key Intermediate in Fluoroquinolone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-3-fluorobenzaldehyde is a halogenated aromatic aldehyde that has garnered significant interest in the pharmaceutical industry. Its specific substitution pattern makes it a crucial building block for the synthesis of advanced fluoroquinolone antibiotics. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and applications of 2,6-Dichloro-3-fluorobenzaldehyde, with a particular focus on its role in the development of the antibiotic finafloxacin. Detailed experimental protocols, where available, and logical workflows are presented to aid researchers in their synthetic endeavors.

Molecular Structure and Properties

2,6-Dichloro-3-fluorobenzaldehyde is a small molecule with the chemical formula C₇H₃Cl₂FO. The strategic placement of two chlorine atoms and a fluorine atom on the benzaldehyde scaffold significantly influences its reactivity and makes it a valuable synthon in medicinal chemistry. A summary of its key molecular and physical properties is provided in Table 1.

Table 1: Molecular and Physical Properties of 2,6-Dichloro-3-fluorobenzaldehyde

| Property | Value |

| IUPAC Name | 2,6-dichloro-3-fluorobenzaldehyde |

| CAS Number | 178813-77-9 |

| Molecular Formula | C₇H₃Cl₂FO |

| Molecular Weight | 193.00 g/mol |

| Appearance | White to off-white crystalline solid (predicted) |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone (predicted) |

Note: Some physical properties are predicted based on the structure and data for similar compounds, as specific experimental data is not widely available.

Synthesis of 2,6-Dichloro-3-fluorobenzaldehyde

The synthesis of 2,6-Dichloro-3-fluorobenzaldehyde is a multi-step process. A method has been described in the patent literature, outlining its preparation from 2,4-dichloro-5-fluorobenzoic acid.[1] This route provides a basis for laboratory-scale synthesis.

Experimental Protocol: Synthesis from 2,4-dichloro-5-fluorobenzoic acid[1]

This protocol is based on the method described in patent CN111548131A.

Materials:

-

2,4-dichloro-5-fluorobenzoic acid

-

Concentrated sulfuric acid (95%)

-

N-Bromosuccinimide (NBS)

-

Ice water

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Ethanol/ethyl acetate (for TLC)

Procedure:

-

Reaction Setup: In a reaction flask, add 192g of concentrated sulfuric acid (95%) and 19.2g of 2,4-dichloro-5-fluorobenzoic acid.

-

Dissolution: Heat the mixture to 50-55°C and stir until the solid is completely dissolved.

-

Bromination: Add 19.7g of N-Bromosuccinimide (NBS) in batches to the reaction mixture.

-

Reaction Monitoring: Maintain the temperature at 50-55°C for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an ethanol/ethyl acetate (1/1) solvent system.

-

Quenching: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

-

Precipitation: Carefully pour the reaction solution into 600g of ice water, ensuring the temperature of the system is maintained below 10°C.

-

Work-up (General Procedure): The precipitated product would typically be filtered, washed with water to remove residual acid, and then dried. Further purification can be achieved by recrystallization or column chromatography. Detailed work-up and purification steps are not provided in the source document.

Logical Workflow for Synthesis

The synthesis process can be visualized as a logical workflow, from starting materials to the final product.

Application in Drug Development: A Precursor to Finafloxacin

2,6-Dichloro-3-fluorobenzaldehyde is a key intermediate in the synthesis of novel fluoroquinolone antibiotics, such as finafloxacin and prafloxacin.[1] Fluoroquinolones are a class of broad-spectrum antibiotics that play a critical role in treating various bacterial infections.

Finafloxacin, in particular, has demonstrated potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.[2] It is noteworthy for its enhanced activity in acidic environments, a characteristic that distinguishes it from other fluoroquinolones and makes it a promising candidate for treating infections in acidic body compartments.[2][3]

The synthesis of the quinolone core of finafloxacin involves a multi-step process where 2,6-Dichloro-3-fluorobenzaldehyde serves as a crucial starting material for constructing the substituted aromatic ring system.

Mechanism of Action of Finafloxacin

As a member of the fluoroquinolone class, finafloxacin exerts its bactericidal effects by inhibiting bacterial DNA synthesis.[2][4] The primary targets of finafloxacin are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][5]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

Finafloxacin stabilizes the complex formed between these enzymes and the bacterial DNA, leading to double-strand breaks in the DNA. This irreversible damage to the bacterial chromosome ultimately results in cell death.[2]

Signaling Pathway Inhibition

The mechanism of action of finafloxacin can be visualized as an interruption of the central dogma of molecular biology at the level of DNA replication and maintenance.

Spectroscopic and Crystallographic Data

Despite a thorough search of the scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction data for 2,6-Dichloro-3-fluorobenzaldehyde could not be located. Researchers requiring this information for analytical or structural confirmation purposes may need to generate it de novo. The availability of such data from commercial suppliers should be confirmed on a lot-specific basis.

Conclusion

2,6-Dichloro-3-fluorobenzaldehyde is a vital chemical intermediate with significant applications in the synthesis of modern fluoroquinolone antibiotics. Its unique structure provides a valuable scaffold for the construction of complex and potent antibacterial agents like finafloxacin. While a synthetic route has been established, there is a notable absence of publicly available, detailed experimental data for this compound. This guide serves as a foundational resource for researchers in the field, summarizing the current knowledge and highlighting areas where further characterization is needed. The continued exploration of the chemistry and applications of 2,6-Dichloro-3-fluorobenzaldehyde is likely to contribute to the development of new and effective therapeutic agents.

References

- 1. Preparation method of 2,6-dichloro-3-fluorobenzaldehyde and preparation method of fluoroquinolones - Eureka | Patsnap [eureka.patsnap.com]

- 2. Overview: MerLion Pharmaceuticals [merlionpharma.com]

- 3. Finafloxacin - Wikipedia [en.wikipedia.org]

- 4. Finafloxacin (Xtoro) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 5. Finafloxacin | C20H19FN4O4 | CID 11567473 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 2,6-Dichloro-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-fluorobenzaldehyde is a substituted aromatic aldehyde of significant interest in the fields of pharmaceutical and agrochemical research. Its utility as a key building block in the synthesis of novel bioactive molecules necessitates a thorough understanding of its fundamental physical characteristics. This technical guide provides a detailed overview of the known physical properties of 2,6-Dichloro-3-fluorobenzaldehyde, alongside standardized experimental protocols for their determination. Due to a scarcity of publicly available experimental data for this specific isomer, this guide also includes data for the closely related compound, 2,6-Dichloro-4-fluorobenzaldehyde, for comparative purposes.

Core Physical Properties

The fundamental physical properties of a compound are crucial for its handling, reaction optimization, and formulation. While specific experimental data for 2,6-Dichloro-3-fluorobenzaldehyde is limited, its molecular formula and molecular weight have been established.

| Property | Value |

| Molecular Formula | C₇H₃Cl₂FO |

| Molecular Weight | 193.00 g/mol |

Table 1: Confirmed Physical Properties of 2,6-Dichloro-3-fluorobenzaldehyde.

For the purpose of providing a comparative reference, the following table summarizes the available physical property data for the isomeric compound, 2,6-Dichloro-4-fluorobenzaldehyde. It is important to note that these values are not directly transferable but can offer an estimation of the expected properties.

| Property | Value | Source |

| Melting Point | 60 - 63 °C | [1] |

| Boiling Point | 235.5 ± 35.0 °C (Predicted) | [1] |

| Density | 1.493 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility in Water | Practically insoluble | [1] |

Table 2: Physical Properties of the Related Isomer, 2,6-Dichloro-4-fluorobenzaldehyde.[1]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physical properties of solid organic compounds like 2,6-Dichloro-3-fluorobenzaldehyde.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus is utilized. This can be an oil bath (e.g., Thiele tube) or a modern digital instrument with a heated block.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase transforms into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-1 °C) is indicative of high purity.

Boiling Point Determination (for solids that can be melted and are stable at their boiling point)

For solids with a relatively low melting point, the boiling point can be determined using a micro-method.

Methodology:

-

Sample Preparation: A small amount of the substance is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Heating: The assembly is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding a compound's solubility in various solvents is essential for purification (e.g., recrystallization) and reaction setup.

Methodology: Qualitative Assessment

-

Sample and Solvent: A small, measured amount of the solid (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).

-

Mixing: The mixture is agitated vigorously.

-

Observation: The sample is observed for dissolution. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble. This can be tested in a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

Methodology: Quantitative Assessment (Gravimetric Method)

-

Saturated Solution Preparation: An excess amount of the solid is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure a saturated solution is formed.

-

Filtration: A known volume of the saturated solution is carefully filtered to remove any undissolved solid.

-

Solvent Evaporation: The solvent from the filtered solution is evaporated under controlled conditions (e.g., in a rotary evaporator or a pre-weighed evaporating dish).

-

Mass Determination: The mass of the remaining solid residue is determined.

-

Calculation: The solubility is calculated and expressed in terms of grams of solute per 100 mL of solvent or moles per liter.

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a solid organic compound.

This guide serves as a foundational resource for researchers working with 2,6-Dichloro-3-fluorobenzaldehyde. While experimental data for this specific compound remains to be fully elucidated and published in peer-reviewed literature, the provided protocols and comparative data for a related isomer offer valuable guidance for its scientific investigation.

References

An In-depth Technical Guide to the Electron-Withdrawing Effects of 2,6-Dichloro-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electron-withdrawing properties of 2,6-dichloro-3-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of two chlorine atoms and a fluorine atom on the benzaldehyde scaffold significantly influences its chemical reactivity and potential biological applications. This document collates available data on its synthesis, spectroscopic characteristics, and the nature of its electron-deficient aromatic system. Methodologies for its preparation are detailed, and its electronic properties are discussed through a comparative analysis with related halogenated benzaldehydes. This guide is intended to be a comprehensive resource for researchers utilizing this compound in synthetic chemistry and drug design.

Introduction

2,6-Dichloro-3-fluorobenzaldehyde is a polysubstituted aromatic aldehyde with the molecular formula C₇H₃Cl₂FO. The presence and specific orientation of three halogen substituents, along with the aldehyde functional group, create a molecule with distinct electronic characteristics. The two chlorine atoms at the ortho positions and the fluorine atom at the meta position to the aldehyde group collectively exert a strong electron-withdrawing effect on the benzene ring. This effect is a combination of the inductive and resonance effects of the substituents. Understanding the nature and magnitude of these electronic effects is crucial for predicting the reactivity of the molecule in various chemical transformations and for the rational design of novel bioactive compounds.

Halogenated organic compounds are of significant interest in medicinal chemistry. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, 2,6-dichloro-3-fluorobenzaldehyde serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 2,6-Dichloro-3-fluorobenzaldehyde and Related Compounds

| Property | 2,6-Dichloro-3-fluorobenzaldehyde | 2,6-Dichlorobenzaldehyde | 2-Fluorobenzaldehyde | Benzaldehyde |

| Molecular Formula | C₇H₃Cl₂FO[1] | C₇H₄Cl₂O | C₇H₅FO | C₇H₆O |

| Molecular Weight ( g/mol ) | 193.00[1] | 175.01 | 124.11 | 106.12 |

| CAS Number | 178813-77-9[1] | 83-38-5 | 446-52-6 | 100-52-7 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 2,6-dichloro-3-fluorobenzaldehyde are expected to show distinct signals that are influenced by the electron-withdrawing nature of the substituents.

-

¹H NMR: The aldehydic proton is expected to appear as a singlet at a downfield chemical shift, likely in the range of 10.0-10.5 ppm, due to the deshielding effect of the carbonyl group and the halogenated ring. The aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with their chemical shifts influenced by the positions of the chlorine and fluorine atoms.

-

¹³C NMR: The carbonyl carbon will be the most downfield signal, typically above 185 ppm. The aromatic carbons will show a range of chemical shifts, with the carbons directly attached to the halogens being significantly affected. Carbon-fluorine coupling will likely be observed for the carbon atom bonded to fluorine and its neighbors.

Table 2: Predicted and Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)

| Compound | Aldehydic ¹H | Aromatic ¹H | Carbonyl ¹³C | Aromatic ¹³C |

| 2,6-Dichloro-3-fluorobenzaldehyde (Predicted) | ~10.3 | ~7.5 - 7.8 | ~188 | ~115 - 160 |

| 2,6-Dichlorobenzaldehyde | ~10.4 | ~7.3 - 7.5 | ~190 | ~128 - 138 |

| 2-Fluorobenzaldehyde | ~10.4 | ~7.1 - 7.9 | ~187 | ~116 - 164 |

| Benzaldehyde | ~10.0 | ~7.5 - 7.9 | ~192.4 | ~129 - 137 |

Note: Predicted values are based on the analysis of substituent effects on similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-dichloro-3-fluorobenzaldehyde will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group.

-

Carbonyl (C=O) Stretch: For aromatic aldehydes, this band typically appears in the range of 1685-1715 cm⁻¹. The presence of electron-withdrawing groups on the aromatic ring generally increases the C=O stretching frequency. Therefore, for 2,6-dichloro-3-fluorobenzaldehyde, this peak is expected to be at the higher end of this range, likely around 1710-1720 cm⁻¹.[2]

-

C-H Stretch (Aldehyde): Two weak bands are expected in the region of 2700-2900 cm⁻¹ corresponding to the C-H stretch of the aldehyde proton.

-

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region.[3]

-

C-Cl and C-F Stretches: Strong absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region (below 1400 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹)

| Vibrational Mode | 2,6-Dichloro-3-fluorobenzaldehyde (Predicted) | Benzaldehyde |

| Aldehyde C-H Stretch | ~2850, ~2750 | ~2820, ~2720 |

| Carbonyl (C=O) Stretch | ~1710 - 1720 | ~1703 |

| Aromatic C=C Stretch | ~1600 - 1450 | ~1600 - 1450 |

Mass Spectrometry (MS)

The mass spectrum of 2,6-dichloro-3-fluorobenzaldehyde will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the halogen atoms and the aldehyde group.

-

Molecular Ion Peak (M⁺): An intense molecular ion peak is expected due to the stability of the aromatic ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks.

-

Key Fragmentation Pathways: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺), a formyl radical ([M-CHO]⁺), and carbon monoxide ([M-CO]⁺). The presence of chlorine and fluorine will influence the subsequent fragmentation of the aromatic ring.

Electron-Withdrawing Effects

The electron-withdrawing nature of 2,6-dichloro-3-fluorobenzaldehyde is a result of the cumulative inductive and resonance effects of the three halogen substituents and the aldehyde group.

-

Inductive Effect (-I): Chlorine and fluorine are highly electronegative atoms that pull electron density away from the aromatic ring through the sigma bonds. This effect is strongest at the positions ortho and meta to the substituents.

-

Resonance Effect (+R): Halogens can donate a lone pair of electrons to the aromatic ring through resonance. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing the overall electron density of the ring.

The net result is a significant decrease in electron density on the aromatic ring, making it more electrophilic. This increased electrophilicity has a profound impact on the reactivity of both the aldehyde group and the aromatic ring.

Hammett Substituent Constants

Table 4: Hammett Sigma (σ) Constants for Relevant Substituents

| Substituent | σ_meta | σ_para |

| -Cl | 0.37 | 0.23 |

| -F | 0.34 | 0.06 |

Data sourced from established databases.[4][5]

The positive values of the σ constants for both chlorine and fluorine indicate their electron-withdrawing nature. With two chloro groups and one fluoro group, the cumulative effect is expected to be strongly electron-withdrawing.

Experimental Protocols

Several synthetic routes to 2,6-dichloro-3-fluorobenzaldehyde have been reported in the patent literature. One detailed method involves the bromination of 2,4-dichloro-5-fluorobenzoic acid followed by a Grignard exchange and formylation.

Synthesis of 2,6-Dichloro-3-fluorobenzaldehyde from 2,4-Dichloro-5-fluorobenzoic Acid

This protocol is based on the procedures described in patent literature.[6]

Step 1: Bromination of 2,4-dichloro-5-fluorobenzoic acid

-

Add 192g of concentrated sulfuric acid (95%) and 19.2g of 2,4-dichloro-5-fluorobenzoic acid to a reaction flask.

-

Heat the mixture to 50-55°C and stir until the solid dissolves.

-

Add 19.7g of N-bromosuccinimide (NBS) in portions while maintaining the temperature.

-

Continue stirring at 50-55°C for 5 hours. Monitor the reaction progress by TLC (ethanol/ethyl acetate = 1/1).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into 600g of ice water, ensuring the temperature of the system remains below 10°C.

-

Filter the resulting precipitate, wash with water, and dry to obtain 2,4-dichloro-3-bromo-5-fluorobenzoic acid.

Step 2: Grignard Exchange and Formylation

-

In a separate reaction flask, add 28.8g of 2,4-dichloro-3-bromo-5-fluorobenzoic acid and 116.2g of tetrahydrofuran (THF).

-

Stir to dissolve and cool the solution to between -20°C and -30°C.

-

Slowly add 50ml of a 2M solution of isopropylmagnesium chloride (i-PrMgCl) in THF.

-

After the addition is complete, stir the mixture at this temperature for a specified time to allow for the Grignard exchange to occur.

-

In a separate flask, prepare a solution of an appropriate formylating agent (e.g., N,N-dimethylformamide) in THF.

-

Slowly add the Grignard reagent solution to the formylating agent solution at a low temperature.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 2,6-dichloro-3-fluorobenzaldehyde.

Caption: Synthetic workflow for 2,6-dichloro-3-fluorobenzaldehyde.

Reactivity and Applications in Drug Development

The strong electron-withdrawing nature of the substituents in 2,6-dichloro-3-fluorobenzaldehyde makes the carbonyl carbon highly electrophilic. This enhanced electrophilicity increases its reactivity towards nucleophiles in reactions such as additions, condensations, and oxidations.

This molecule is a valuable intermediate in the synthesis of various pharmaceuticals. For instance, the structurally related 2-chloro-6-fluorobenzaldehyde is a key precursor in the production of the antibiotic flucloxacillin.[7] The synthesis involves the conversion of the benzaldehyde into an isoxazole derivative, which is then coupled with 6-aminopenicillanic acid.

Potential Signaling Pathway Involvement of Derivatives

While there is no direct evidence of 2,6-dichloro-3-fluorobenzaldehyde itself being involved in specific signaling pathways, its derivatives have the potential to be designed as inhibitors of various enzymes or receptors. The mechanism of action of flucloxacillin, derived from a similar precursor, provides a relevant example.

Flucloxacillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It acts by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. This inhibition leads to a weakened cell wall and ultimately bacterial cell lysis.

Caption: Simplified signaling pathway of β-lactam antibiotics.

Conclusion

2,6-Dichloro-3-fluorobenzaldehyde is a highly functionalized aromatic aldehyde with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. The strong electron-withdrawing effects of its three halogen substituents render the molecule highly reactive and provide a scaffold for the development of novel compounds with desired electronic and steric properties. While a complete experimental dataset for this specific molecule is not yet fully available, this guide provides a comprehensive overview based on established chemical principles and comparative data from related compounds. The detailed synthetic protocols and analysis of its electronic nature presented herein will be a valuable resource for researchers working with this versatile intermediate. Further studies to fully characterize its spectroscopic properties and explore its applications in the synthesis of new bioactive molecules are warranted.

References

- 1. scbt.com [scbt.com]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Hammett Sigma Constants* [wiredchemist.com]

- 5. Hammett substituent constants [stenutz.eu]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 2,6-Dichloro-3-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,6-dichloro-3-fluorobenzaldehyde (C₇H₃Cl₂FO), a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar molecules. Detailed experimental protocols for acquiring such data are also provided.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₃Cl₂FO[1] |

| Molecular Weight | 193.00 g/mol [1] |

| CAS Number | 178813-77-9[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 2,6-dichloro-3-fluorobenzaldehyde. These predictions are derived from established principles of spectroscopy and by comparison with data from analogous compounds such as 2-chloro-6-fluorobenzaldehyde, 2,6-dichlorobenzaldehyde, and other fluorinated and chlorinated benzaldehyde derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10.4 | s | - | Aldehydic proton (-CHO) |

| ~7.5 - 7.7 | m | - | Aromatic protons |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The aromatic region will show a complex multiplet due to the coupling between the two aromatic protons and the fluorine atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | C=O (Aldehyde) |

| ~158 - 162 (d) | C-F |

| ~135 - 140 | C-CHO |

| ~130 - 135 (d) | C-Cl |

| ~125 - 130 | Aromatic C-H |

| ~115 - 120 (d) | Aromatic C-H |

Note: The carbon attached to fluorine and its neighboring carbons will exhibit splitting (doublet, d) due to C-F coupling.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1700 - 1720 | Strong | C=O stretch (aldehyde) |

| ~1570 - 1600 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 - 1300 | Strong | C-F stretch |

| ~780 - 820 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 192/194/196 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for two chlorine atoms) |

| 191/193/195 | High | [M-H]⁺ |

| 163/165/167 | Medium | [M-CHO]⁺ |

| 128/130 | Medium | [M-CHO-Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 2,6-dichloro-3-fluorobenzaldehyde.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 15-25 mg of 2,6-dichloro-3-fluorobenzaldehyde.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Parameters:

-

Pulse Angle: 30°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Parameters:

-

Pulse Program: Proton-decoupled

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

FT-IR Spectroscopy

Methodology: Attenuated Total Reflectance (ATR)

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid 2,6-dichloro-3-fluorobenzaldehyde directly onto the center of the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of 2,6-dichloro-3-fluorobenzaldehyde in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A suitable capillary column (e.g., HP-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of spectroscopic data for a compound like 2,6-dichloro-3-fluorobenzaldehyde.

References

An In-depth Technical Guide to 2,6-Dichloro-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-3-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a critical intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring two chlorine atoms and a fluorine atom on the benzaldehyde core, imparts unique reactivity and makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 2,6-dichloro-3-fluorobenzaldehyde, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to support researchers in their synthetic and drug discovery endeavors.

Introduction and Historical Context

The history of 2,6-dichloro-3-fluorobenzaldehyde is not marked by a singular, celebrated discovery but rather by its emergence as a key synthetic intermediate in the patent literature, particularly for pharmaceuticals and agrochemicals. Its utility stems from the precise arrangement of its halogen substituents, which influence the electronic properties and reactivity of the aldehyde group and the aromatic ring. This strategic halogenation is often exploited to enhance the biological activity, metabolic stability, and pharmacokinetic profiles of the resulting molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,6-dichloro-3-fluorobenzaldehyde is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value |

| CAS Number | 178813-77-9[2][3][4] |

| Molecular Formula | C₇H₃Cl₂FO[3][4] |

| Molecular Weight | 193.00 g/mol [3][5] |

| Appearance | Light yellow crystal |

| IUPAC Name | 2,6-dichloro-3-fluorobenzaldehyde[4] |

Note: Additional data such as melting point, boiling point, and spectral information (NMR, IR, MS) can be found in commercial supplier documentation and specialized chemical databases.

Synthesis and Experimental Protocols

Several synthetic routes to 2,6-dichloro-3-fluorobenzaldehyde have been reported, primarily in the patent literature. These methods often involve the formylation of a corresponding dichlorofluorobenzene derivative or the oxidation of a benzyl alcohol. Below are detailed protocols for two distinct synthetic approaches.

Synthesis from 2,4-Dichlorofluorobenzene

One patented method involves the ortho-lithiation of 2,4-dichlorofluorobenzene followed by formylation.[1] This approach takes advantage of the directing effect of the fluorine atom to achieve the desired substitution pattern.

Experimental Protocol:

-

Reaction Setup: A solution of 2,4-dichlorofluorobenzene in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C.

-

Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for a specified period to ensure complete lithiation.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added to the reaction mixture, and the solution is allowed to warm to room temperature gradually.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 2,6-dichloro-3-fluorobenzaldehyde.

Synthesis from 2,6-Dichloro-3-fluorobenzoic Acid

Another approach involves the reduction of 2,6-dichloro-3-fluorobenzoic acid to the corresponding benzyl alcohol, followed by oxidation to the aldehyde.[1]

Experimental Protocol:

-

Reduction: To a solution of 2,6-dichloro-3-fluorobenzoic acid in an appropriate solvent (e.g., tetrahydrofuran), a reducing agent such as borane dimethyl sulfide complex is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Workup (Reduction): The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a mild base and brine. The organic layer is dried and concentrated.

-

Oxidation: The resulting 2,6-dichloro-3-fluorobenzyl alcohol is dissolved in a suitable solvent system (e.g., DMSO). An oxidizing agent, such as a pyridine-sulfur trioxide complex, is added, and the reaction is stirred at room temperature.[1]

-

Workup (Oxidation): The reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude aldehyde is purified by column chromatography.

Applications in Drug Discovery and Development

2,6-Dichloro-3-fluorobenzaldehyde is a valuable precursor for a range of biologically active molecules. The presence of the halogen atoms can lead to enhanced binding affinity to biological targets and improved pharmacokinetic properties.

Synthesis of Fluoroquinolone Antibiotics

This aldehyde is a key intermediate in the synthesis of advanced fluoroquinolone antibiotics, such as finafloxacin and prafloxacin.[1] The core of these antibiotics is often constructed through a series of reactions where the benzaldehyde moiety is elaborated into the quinolone ring system.

Development of Kinase Inhibitors

Aryl kinase inhibitors are a significant class of anticancer agents. The 2,6-dichloro-3-fluorophenyl group, derived from the corresponding benzaldehyde, can be found in various kinase inhibitors. The specific substitution pattern can contribute to the selective binding to the ATP-binding pocket of target kinases.

Agrochemical Synthesis

Beyond pharmaceuticals, this compound is also utilized in the synthesis of novel pesticides and herbicides. The halogenated phenyl ring is a common feature in many modern agrochemicals, contributing to their potency and environmental stability.

Visualizing Synthetic and Biological Pathways

To better understand the utility of 2,6-dichloro-3-fluorobenzaldehyde, the following diagrams illustrate a general synthetic workflow and a relevant biological signaling pathway.

Caption: A generalized workflow for the synthesis of bioactive molecules from 2,6-dichloro-3-fluorobenzaldehyde.

Caption: Inhibition of a kinase signaling pathway by a drug derived from the subject compound.

Conclusion

2,6-Dichloro-3-fluorobenzaldehyde has established itself as a valuable and versatile building block in modern organic synthesis. Its importance is particularly evident in the fields of medicinal chemistry and agrochemical research, where the strategic incorporation of its halogenated phenyl moiety has led to the development of potent and effective molecules. The synthetic protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and professionals aiming to leverage this key intermediate in their own discovery and development efforts.

References

- 1. Preparation method of 2,6-dichloro-3-fluorobenzaldehyde and preparation method of fluoroquinolones - Eureka | Patsnap [eureka.patsnap.com]

- 2. 178813-77-9|2,6-Dichloro-3-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 2,6-Dichloro-3-fluorobenzaldehyde in organic solvents

An In-depth Technical Guide on the Solubility of 2,6-Dichloro-3-fluorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-3-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a summary of the available solubility information for 2,6-dichloro-3-fluorobenzaldehyde, detailed experimental protocols for quantitative solubility determination, and visual workflows to aid in experimental design. While specific quantitative solubility data is sparse in publicly available literature, this guide equips researchers with the methodologies required to generate this critical data in-house.

Solubility Data

Quantitative solubility data for 2,6-dichloro-3-fluorobenzaldehyde in a wide array of organic solvents is not extensively documented in peer-reviewed journals or public databases. However, qualitative assessments and solubility characteristics of analogous compounds provide some guidance. For instance, a related compound, 2-chloro-6-fluorobenzaldehyde, is reported to be slightly soluble in chloroform and ethyl acetate, and insoluble in water. Another structurally similar compound, 2-chloro-6-methylbenzaldehyde, is known to be soluble in polar organic solvents like ethanol and ether.[1] This suggests that 2,6-dichloro-3-fluorobenzaldehyde may exhibit similar solubility behavior.

Table 1: Qualitative Solubility of Structurally Related Compounds

| Compound | Solvent | Temperature | Solubility | Reference |

| 2-Chloro-6-fluorobenzaldehyde | Chloroform | Room Temperature | Slightly Soluble | [1] |

| 2-Chloro-6-fluorobenzaldehyde | Ethyl Acetate | Room Temperature | Slightly Soluble | [1] |

| 2-Chloro-6-fluorobenzaldehyde | Water | Room Temperature | Insoluble | [1] |

| 2-Chloro-6-methylbenzaldehyde | Ethanol, Ether | Not Specified | Soluble | [1] |

Note: Researchers should determine quantitative solubility in solvents relevant to their specific applications using the protocols outlined below.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for process development and regulatory submissions. The following sections detail two common and reliable methods for determining the solubility of a solid compound like 2,6-dichloro-3-fluorobenzaldehyde in an organic solvent: the Gravimetric Method and the UV-Vis Spectroscopic Method.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining equilibrium solubility.[2][3] It relies on the direct measurement of the mass of solute dissolved in a known mass or volume of a saturated solution.[4][5]

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature to create a saturated solution. A known volume of the saturated solution is then carefully separated from the undissolved solid, the solvent is evaporated, and the mass of the remaining solid residue is determined.

Apparatus and Materials:

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatic shaker or water bath for temperature control

-

Volumetric flasks and pipettes

-

Conical flasks with stoppers

-

Syringe filters (e.g., 0.2 µm PTFE) to separate undissolved solid

-

Evaporating dish or pre-weighed vials

-

Drying oven

-

2,6-Dichloro-3-fluorobenzaldehyde (solute)

-

Organic solvent of interest

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 2,6-dichloro-3-fluorobenzaldehyde to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation is reached.[6]

-

Equilibration: Seal the flask to prevent solvent evaporation. Place the flask in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved. Two consecutive measurements showing the same concentration can confirm that a saturated solution is prepared.[4]

-

Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are transferred. For accuracy, it is recommended to filter the solution through a syringe filter that is compatible with the solvent and pre-saturated with the solution to minimize loss due to adsorption.[7]

-

Solvent Evaporation: Transfer the filtered saturated solution into a pre-weighed evaporating dish.[4] Carefully evaporate the solvent in a fume hood or using a rotary evaporator.

-

Drying and Weighing: Place the evaporating dish containing the solid residue in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.[5] Cool the dish in a desiccator before weighing.

-

Calculation:

-

Let W₁ be the weight of the empty evaporating dish.

-

Let W₂ be the weight of the dish with the dry solid residue.

-

The mass of the dissolved solute is (W₂ - W₁).

-

Solubility is expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL).

-

UV-Vis Spectroscopic Method

This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet-visible range. It is a rapid and sensitive technique that requires less compound compared to the gravimetric method.[8]

Principle: A saturated solution is prepared and filtered as in the gravimetric method. The clear filtrate is then diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The concentration of the diluted solution is determined by measuring its absorbance at a specific wavelength (λmax), and the original solubility is calculated by applying the dilution factor.[9][10]

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Apparatus for preparing saturated solutions (as in the gravimetric method)

-

Volumetric flasks and pipettes for dilutions

-

2,6-Dichloro-3-fluorobenzaldehyde

-

Organic solvent of interest (must be transparent in the wavelength range of interest)

Procedure:

-

Determination of λmax: Prepare a dilute stock solution of 2,6-dichloro-3-fluorobenzaldehyde in the chosen solvent. Scan the solution across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve:

-

From the stock solution, prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear (obeying the Beer-Lambert law), and its equation will be used to determine the concentration of the unknown sample.

-

-

Sample Preparation: Prepare a saturated solution and perform phase separation as described in the gravimetric method (steps 1-3).

-

Dilution: Accurately dilute the clear filtrate with the solvent to ensure the absorbance reading falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU). The dilution factor must be precisely recorded.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of the compound.

-

Visualized Workflows and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for solubility determination and the role of solubility in a typical drug development context.

Caption: Experimental workflow for solubility determination.

Caption: Role of solubility in pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Gravimetric Analysis [wiredchemist.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Stability and Storage of 2,6-Dichloro-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-dichloro-3-fluorobenzaldehyde. The information is compiled from safety data sheets, general chemical principles, and regulatory guidelines to ensure the integrity and longevity of this compound in a research and development setting.

Core Stability Profile

2,6-Dichloro-3-fluorobenzaldehyde is a substituted aromatic aldehyde. Its stability is primarily influenced by its susceptibility to oxidation, a common degradation pathway for benzaldehydes. The electron-withdrawing nature of the chlorine and fluorine substituents on the aromatic ring can impact the reactivity of the aldehyde functional group. The compound is also reported to be sensitive to air, moisture, and light.

Key Factors Influencing Stability:

-

Atmosphere: Exposure to air, particularly oxygen, can lead to the oxidation of the aldehyde group to the corresponding carboxylic acid, 2,6-dichloro-3-fluorobenzoic acid.

-

Moisture: The presence of moisture can facilitate hydrolysis and may contribute to other degradation pathways.

-

Light: As with many aromatic aldehydes, exposure to light, especially UV light, can induce photochemical degradation.

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

-

Incompatible Materials: Contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents can lead to vigorous and potentially hazardous reactions, resulting in the degradation of the compound.

Recommended Storage Conditions

To maintain the purity and stability of 2,6-dichloro-3-fluorobenzaldehyde, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration is often recommended for long-term storage. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere, such as nitrogen or argon. | To prevent oxidation by atmospheric oxygen. |

| Container | Keep in a tightly sealed, light-resistant container (e.g., amber glass). | To protect from air, moisture, and light. |

| Environment | Store in a dry and well-ventilated area. | To prevent moisture absorption and ensure a safe storage environment. |

| Purity | 97% | The compound is typically available at this purity level. |

Potential Degradation Pathways

The primary degradation pathway for 2,6-dichloro-3-fluorobenzaldehyde is anticipated to be the oxidation of the aldehyde functional group.

Caption: Primary degradation pathway of 2,6-dichloro-3-fluorobenzaldehyde.

Experimental Protocols: General Stability Testing Framework

Objective:

To investigate the intrinsic stability of 2,6-dichloro-3-fluorobenzaldehyde and identify potential degradation products.

Experimental Workflow:

Caption: General workflow for a forced degradation study.

Methodologies:

1. Preparation of Stock Solution:

-

Prepare a stock solution of 2,6-dichloro-3-fluorobenzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Forced Degradation Conditions (as per ICH Q1A/Q1B): [1][2][3][4]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 M HCl). Heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.1 M NaOH). Keep at room temperature or heat gently for a specified period. Neutralize the solution before analysis.

-

Oxidation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide). Keep at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound or its solution to elevated temperatures (e.g., 60°C or higher) for a defined duration.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6] A dark control sample should be stored under the same conditions to separate the effects of temperature from light.

3. Analytical Method:

-

Develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.[7] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or a buffer) is a common starting point.

-

Validate the analytical method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

4. Sample Analysis and Data Interpretation:

-

Analyze the stressed samples at appropriate time points using the validated HPLC method.

-

Determine the percentage of degradation of 2,6-dichloro-3-fluorobenzaldehyde.

-

Assess the peak purity of the parent compound to ensure no co-eluting degradants.

-

Calculate the mass balance to account for all the material after degradation.

-

For significant degradation products, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their structures.

Logical Framework for Stability and Storage

The following diagram illustrates the logical relationships between factors affecting the stability of 2,6-dichloro-3-fluorobenzaldehyde and the recommended control measures.

Caption: Factors influencing stability and corresponding control measures.

By adhering to the recommended storage and handling guidelines, researchers and scientists can ensure the chemical integrity of 2,6-dichloro-3-fluorobenzaldehyde for its intended applications in drug discovery and development. For critical applications, it is advisable to perform periodic purity checks, especially for older batches or those that may have been exposed to suboptimal conditions.

References

- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. jordilabs.com [jordilabs.com]

- 3. longdom.org [longdom.org]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: Synthesis of 2,6-Dichloro-3-fluorobenzaldehyde via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed protocol for the synthesis of 2,6-dichloro-3-fluorobenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The described methodology is centered around the formation of a specific Grignard reagent followed by a formylation reaction. This application note provides a comprehensive experimental workflow, quantitative data representation, and a visual diagram of the process to ensure reproducibility and clarity for researchers in organic synthesis and medicinal chemistry.

Introduction

The formation of carbon-carbon bonds via the Grignard reaction is a fundamental and versatile tool in organic synthesis. This protocol details the preparation of 2,6-dichloro-3-fluorobenzaldehyde, starting from 1-bromo-2,6-dichloro-3-fluorobenzene. The core of this synthesis involves two main stages: the formation of the aryl Grignard reagent, 2,6-dichloro-3-fluorophenylmagnesium bromide, and its subsequent reaction with a suitable formylating agent, N,N-dimethylformamide (DMF). The resulting aldehyde is a valuable building block for the synthesis of complex molecular architectures in drug discovery.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Grignard Reagent Formation C₆H₂BrCl₂F + Mg → C₆H₂BrCl₂FMg

Step 2: Formylation C₆H₂BrCl₂FMg + C₃H₇NO → Intermediate

Step 3: Acidic Workup Intermediate + H₃O⁺ → C₇H₃Cl₂FO + Byproducts

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this protocol. The values are representative for this type of reaction and may vary based on experimental conditions and scale.

| Parameter | Value | Notes |

| Reactants | ||

| Starting Material | 1-bromo-2,6-dichloro-3-fluorobenzene | 1.0 eq |

| Magnesium Turnings | 1.2 eq | Activated prior to use. |

| N,N-Dimethylformamide (DMF) | 1.1 eq | Anhydrous grade. |

| Reaction Conditions | ||

| Solvent | Anhydrous Tetrahydrofuran (THF) | |

| Grignard Formation Temp. | Reflux (approx. 66 °C) | Gentle reflux indicates reaction progress. |

| Formylation Temp. | 0 °C to Room Temperature | Controlled addition of Grignard reagent to DMF. |

| Reaction Time | 3 - 5 hours | Includes formation and formylation steps. |

| Outcome | ||

| Theoretical Yield | Calculated based on starting material | |

| Expected Product Yield | 65-75% | Yields are highly dependent on anhydrous conditions.[1] |

| Product Purity | >95% | After purification by column chromatography or distillation. |

Detailed Experimental Protocol

4.1 Materials and Reagents

-

1-bromo-2,6-dichloro-3-fluorobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

6 M Hydrochloric acid (HCl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

4.2 Equipment

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser and dropping funnel, flame-dried

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

4.3 Procedure

Part A: Grignard Reagent Formation

-

Preparation: Assemble the flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.

-

Magnesium Activation: Place magnesium turnings (1.2 eq) into the flask. Add a single crystal of iodine to activate the magnesium surface.[2][3] The iodine will sublime and coat the magnesium, which is essential for initiating the reaction.

-

Initiation: Add a small volume (approx. 10% of total) of a solution of 1-bromo-2,6-dichloro-3-fluorobenzene (1.0 eq) in anhydrous THF to the magnesium turnings.

-

Reaction: The reaction is initiated by gentle warming. The disappearance of the iodine color and the onset of bubbling or cloudiness indicates the formation of the Grignard reagent.[2] Once initiated, add the remaining solution of the aryl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux.[4]

-

Completion: After the addition is complete, continue to stir the mixture under reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The solution should appear as a grayish, cloudy mixture. Cool the flask to room temperature.

Part B: Formylation and Work-up

-

Formylation Reaction: In a separate flame-dried flask under an inert atmosphere, prepare a solution of anhydrous DMF (1.1 eq) in anhydrous THF. Cool this solution to 0 °C in an ice bath.

-

Addition: Slowly add the prepared Grignard reagent from Part A to the cooled DMF solution via a cannula or dropping funnel.[1] Maintain the temperature at 0 °C during the addition to prevent side reactions. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of cold saturated aqueous ammonium chloride solution, followed by 6 M HCl until the mixture is acidic.[1] This step hydrolyzes the intermediate to form the aldehyde.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 2,6-dichloro-3-fluorobenzaldehyde.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 2,6-dichloro-3-fluorobenzaldehyde.

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. All procedures should be performed with appropriate personal protective equipment and in a well-ventilated fume hood. Anhydrous conditions are critical for the success of the Grignard reaction.

References

Application Notes and Protocols: 2,6-Dichloro-3-fluorobenzaldehyde as a Precursor for Flucloxacillin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the antibiotic flucloxacillin, utilizing 2,6-dichloro-3-fluorobenzaldehyde as a key starting material. The unique substitution pattern of this benzaldehyde derivative is crucial for the formation of the isoxazole side chain that characterizes flucloxacillin, imparting its resistance to bacterial penicillinase enzymes.[1]

The overall synthesis is a multi-step process that begins with the conversion of 2,6-dichloro-3-fluorobenzaldehyde into the key intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. This intermediate is subsequently coupled with 6-aminopenicillanic acid (6-APA), the core of the penicillin molecule, to yield flucloxacillin.[1][2]

Synthetic Pathway Overview

The synthesis of flucloxacillin from 2,6-dichloro-3-fluorobenzaldehyde can be conceptually divided into two main stages: the synthesis of the isoxazole side chain and its subsequent coupling with the penicillin nucleus.

Caption: Overall synthetic workflow for flucloxacillin.

Experimental Protocols